Azipramine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58503-82-5 |

|---|---|

Molecular Formula |

C26H26N2 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

2-(1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17),15-heptaen-16-yl)-N-benzyl-N-methylethanamine |

InChI |

InChI=1S/C26H26N2/c1-27(19-20-8-3-2-4-9-20)17-16-24-18-23-12-7-11-22-15-14-21-10-5-6-13-25(21)28(24)26(22)23/h2-13,18H,14-17,19H2,1H3 |

InChI Key |

GMJAPDJBIOQXSW-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC2=C3N1C4=CC=CC=C4CCC3=CC=C2)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Analysis of Imipramine and Tetracyclic Antidepressants: A Technical Guide for Researchers

Introduction

This technical guide provides an in-depth comparative analysis of the tricyclic antidepressant imipramine (B1671792) and a selection of tetracyclic antidepressants, including maprotiline (B82187), amoxapine (B1665473), mianserin (B1677119), and setiptiline. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of psychopharmacology.

It is important to note that the initial request for information on "azipramine" did not yield any results in comprehensive searches of scientific literature. It is presumed that this may be a lesser-known compound, a proprietary name not widely indexed, or a possible typographical error. Therefore, this guide focuses on imipramine, a well-characterized and clinically significant tricyclic antidepressant, as a representative compound for comparison against the tetracyclic class. Both tricyclic and tetracyclic antidepressants share a core mechanism of modulating monoaminergic neurotransmission, making this a relevant and informative comparison for understanding the nuances within this group of therapeutic agents.

This guide will delve into the mechanisms of action, pharmacokinetic profiles, clinical efficacy, and side effect profiles of these compounds. All quantitative data are summarized in structured tables for ease of comparison. Detailed methodologies for key experimental assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Mechanism of Action

The primary mechanism of action for both tricyclic and tetracyclic antidepressants involves the modulation of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) neurotransmission in the central nervous system. However, the specific receptor affinities and downstream effects vary significantly among these compounds, contributing to their distinct pharmacological and clinical profiles.

Neurotransmitter Reuptake Inhibition

Imipramine, maprotiline, and amoxapine primarily exert their antidepressant effects by inhibiting the reuptake of norepinephrine and/or serotonin from the synaptic cleft. This blockage of the serotonin transporter (SERT) and norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing postsynaptic receptor signaling.

-

Imipramine is a potent inhibitor of both SERT and NET, with a slightly higher affinity for SERT.[1]

-

Maprotiline is a selective norepinephrine reuptake inhibitor with only weak effects on serotonin reuptake.[2][3]

-

Amoxapine inhibits the reuptake of both norepinephrine and, to a lesser extent, serotonin.[4][5]

Receptor Blockade

In addition to reuptake inhibition, these antidepressants exhibit varying degrees of antagonism at several other receptors, which contributes to both their therapeutic effects and their side effect profiles.

-

Amoxapine is unique in this group as it also possesses dopamine (B1211576) D2 receptor blocking activity, which contributes to its antipsychotic properties.[4][5]

-

Mianserin and Setiptiline have weak effects on monoamine reuptake. Their primary mechanism is believed to be the blockade of presynaptic α2-adrenergic autoreceptors. This action disinhibits the release of norepinephrine. They are also potent antagonists at several serotonin (5-HT2A, 5-HT2C) and histamine (B1213489) (H1) receptors.[6][7][8][9]

The varied receptor binding profiles of these compounds are detailed in the table below.

Data Presentation: Receptor Binding Affinities (Ki, nM)

| Compound | SERT | NET | DAT | 5-HT2A | H1 | M1 (Anticholinergic) | α1-Adrenergic | D2 | α2-Adrenergic |

| Imipramine | 1.1 | 37 | >10,000 | 15 | 11 | 91 | 27 | >1,000 | 830 |

| Maprotiline | 5,800 | 11.1 | >10,000 | 60 | 1.4 | 200 | 43 | >1,000 | 1,300 |

| Amoxapine | 56 | 16 | 3,100 | 0.5 | 12 | 1,000 | 26 | 25 | 2,000 |

| Mianserin | 1,900 | 290 | >10,000 | 2.6 | 0.3 | 4,200 | 31 | 1,900 | 21 |

| Setiptiline | >10,000 | 220 | >10,000 | ND | Potent | ND | ND | ND | Potent |

ND: No data available. Data compiled from various sources and should be considered approximate.

Pharmacokinetics

The pharmacokinetic properties of these antidepressants, including their absorption, distribution, metabolism, and excretion, are crucial for determining dosing regimens and understanding potential drug-drug interactions.

Data Presentation: Pharmacokinetic Parameters

| Parameter | Imipramine | Maprotiline | Amoxapine | Mianserin | Setiptiline |

| Bioavailability | 22-77% | 66-70%[2] | Rapidly absorbed | 20-30%[6] | ND |

| Protein Binding | 60-96% | 88%[10] | ~90%[2][8] | 90% | ND |

| Half-life (t1/2) | 9-24 hours | 27-58 hours[2][11] | 8 hours (parent), 30 hours (metabolite)[2][8] | 21-61 hours[6] | ND |

| Metabolism | Hepatic (CYP2D6, 1A2, 3A4, 2C19) | Hepatic (CYP2D6) | Hepatic (CYP2D6)[2] | Hepatic (CYP2D6)[6] | ND |

| Primary Active Metabolite | Desipramine | Desmethylmaprotiline | 8-hydroxyamoxapine | Desmethylmianserin | ND |

ND: No data available.

Experimental Protocols

The data presented in this guide are derived from standard preclinical pharmacology assays. The following sections provide an overview of the methodologies for two key types of experiments.

Radioligand Receptor Binding Assay

Objective: To determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[12]

-

Assay Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor with high affinity and specificity) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., imipramine).[4][13]

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.[12][13]

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]

Neurotransmitter Reuptake Inhibition Assay

Objective: To measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Methodology:

-

Synaptosome Preparation: Brain tissue (e.g., rat cortex or striatum) is homogenized in a suitable buffer and centrifuged to obtain a crude synaptosomal fraction, which contains nerve terminals.

-

Assay Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) and varying concentrations of the test compound.

-

Uptake Termination: The uptake process is terminated by rapid filtration or by the addition of an ice-cold stop buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined. This value is a measure of the compound's potency as a reuptake inhibitor.

Clinical Efficacy and Side Effect Profile

The clinical utility of an antidepressant is determined by its efficacy in treating depressive symptoms and its tolerability, as reflected in its side effect profile.

Clinical Efficacy

Imipramine and the tetracyclic antidepressants have demonstrated efficacy in the treatment of major depressive disorder.[14][15][16][17][18][19]

-

Imipramine: Has shown significant efficacy in treating chronic and severe depression.[17][20]

-

Maprotiline: Comparable in antidepressant efficacy to tricyclic antidepressants.[21][22]

-

Amoxapine: Shown to be comparable in efficacy to imipramine and amitriptyline (B1667244), with some studies suggesting a faster onset of action.[14][23][24][25][26]

-

Mianserin: Demonstrates efficacy comparable to amitriptyline and imipramine.[6][7][15][23][27]

-

Setiptiline: Limited comparative clinical data available in the searched literature.

Data Presentation: Common Side Effects and Incidence

| Side Effect | Imipramine | Maprotiline | Amoxapine | Mianserin | Setiptiline |

| Anticholinergic (Dry Mouth, Constipation, Blurred Vision) | Common | Common[28][29] | Common[30][31] | Less common than TCAs | ND |

| Sedation | Common | Common[28][29] | Very Common (>10%)[32] | Very Common (>10%)[3] | ND |

| Weight Gain | Common | Common[28][29] | Common[31] | Common[33] | ND |

| Orthostatic Hypotension | Common | Can occur[28] | Can occur | Less common than TCAs | ND |

| Seizures | Risk | Higher risk than TCAs[28] | Risk | Rare[33] | ND |

| Extrapyramidal Symptoms | Rare | Rare | Can occur (due to D2 blockade) | Rare | ND |

ND: No data available. "Common" indicates a frequently reported side effect, but specific percentages were not consistently available for all compounds.

Visualizations

Signaling Pathways

Caption: Comparative Mechanisms of Action of Imipramine and Tetracyclic Antidepressants.

Experimental Workflow

Caption: Generalized Experimental Workflows for In Vitro Pharmacological Profiling.

Conclusion

Imipramine and the tetracyclic antidepressants represent a diverse group of compounds with complex pharmacological profiles. While they share the common therapeutic goal of alleviating depressive symptoms, their distinct mechanisms of action, receptor affinities, and pharmacokinetic properties lead to important differences in their clinical applications and side effect profiles.

Imipramine's dual inhibition of serotonin and norepinephrine reuptake provides broad efficacy. Maprotiline's selectivity for norepinephrine reuptake offers a more targeted approach. Amoxapine's unique combination of antidepressant and antipsychotic properties makes it suitable for depression with psychotic features. Mianserin and setiptiline, with their primary action as receptor antagonists, present an alternative mechanism for modulating monoaminergic neurotransmission.

A thorough understanding of these differences is paramount for the rational design and development of novel antidepressants and for optimizing the clinical use of existing medications. Further research is warranted to fully elucidate the clinical implications of these pharmacological distinctions, particularly for less-studied compounds like setiptiline, and to develop more personalized treatment strategies for individuals with major depressive disorder.

References

- 1. Amoxapine versus amitriptyline for continuation therapy of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mianserin - Wikipedia [en.wikipedia.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Articles [globalrx.com]

- 6. Efficacy and safety of mianserin in the treatment of depression of women with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A controlled study of the efficacy and safety of mianserin and maprotiline in outpatients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of amoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maprotiline: uses & side-effects | PatientsLikeMe [patientslikeme.com]

- 10. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Comparison of efficacy of amoxapine and imipramine in a multi-clinic double-blind study using the WHO schedule for a standard assessment of patients with depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mianserin versus amitriptyline for depression: a double-blind 6-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A randomized, double-blind study of fluoxetine and maprotiline in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 18. Prophylactic efficacy of maprotiline on unipolar depression relapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antidepressant efficacy of sertraline and imipramine for the treatment of major depression in elderly outpatients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. Chemistry, pharmacology, pharmacokinetics, adverse effects, and efficacy of the antidepressant maprotiline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Maprotiline (Ludiomil) and Imipramine in Depressed In-Patients: A Controlled Study | Semantic Scholar [semanticscholar.org]

- 23. The clinical efficacy and side-effects of mianserin and nortriptyline in depressed out-patients: a double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A double-blind comparative clinical study of amoxapine and amitriptyline in depressed, hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Amoxapine: a review of its pharmacology and efficacy in depressed states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Amoxapine for the treatment of psychotically depressed subjects. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [Mianserin efficacy in the treatment of depression] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Maprotiline - Wikipedia [en.wikipedia.org]

- 29. What are the side effects of Maprotiline Hydrochloride? [synapse.patsnap.com]

- 30. goodrx.com [goodrx.com]

- 31. What are the side effects of Amoxapine? [synapse.patsnap.com]

- 32. Amoxapine - Wikipedia [en.wikipedia.org]

- 33. What are the side effects of Mianserin Hydrochloride? [synapse.patsnap.com]

In Vitro Studies of Imipramine: A Technical Guide

Note on Azipramine: The query for "this compound" has been noted. This compound is a tetracyclic antidepressant synthesized in 1976 but never marketed, and as such, in vitro research data for this specific compound is scarce.[1] It is presumed that the intended subject of this technical guide is the structurally related and extensively studied tricyclic antidepressant, Imipramine (B1671792) . The following guide will focus on the comprehensive in vitro data available for Imipramine.

Introduction

Imipramine is a dibenzazepine-derivative tricyclic antidepressant (TCA), first discovered in 1951 and introduced for medical use in 1957.[2][3] It functions primarily as a potent inhibitor of the reuptake of serotonin (B10506) and norepinephrine (B1679862), which is central to its antidepressant effects.[3][4][5] Beyond its primary targets, imipramine interacts with a range of other receptors, contributing to both its therapeutic profile and its side effects.[3] This document provides an in-depth technical overview of the in vitro studies of imipramine, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its influence on key cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

In vitro studies have elucidated that imipramine's mechanism of action is multifaceted. It is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), with a higher affinity for SERT.[3][6] Additionally, imipramine exhibits antagonistic activity at several other receptor sites, including muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and α1-adrenergic receptors, which underlies some of its side effect profile.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro studies on imipramine.

Table 1: Receptor and Transporter Binding Affinity & Inhibition

| Target | Parameter | Value | Species/System | Reference |

| Serotonin Transporter (SERT) | IC₅₀ | 32 nM | Not Specified | [7] |

| Human α4β2 Nicotinic Acetylcholine Receptor | Kd | 0.83 ± 0.08 µM | Human (HEK293 cells) | [8] |

| Human α4β2 Nicotinic Acetylcholine Receptor | Ki | ~0.81 µM | Human (HEK293 cells) | [8] |

| HERG Potassium Channels | IC₅₀ | 3.4 µM | CHO cells | [9] |

Table 2: Cellular Effects and Cytotoxicity

| Effect | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | Varies | IC₅₀ | 10 µM to >250 µM | |

| Inhibition of Cell Migration & Invasion | PC-3 (Prostate Cancer) | Concentration | ≥ 10 µM | |

| Inhibition of BTV viral RNA levels | A549 cells | IC₅₀ | Varies by strain | [10] |

| Cardiac Chronotropic and Inotropic Effects | Rat Atrial Strips | Effective Concentration | 0.8 µM | [11] |

Experimental Protocols

Radioligand Binding Assay for hSERT

This protocol outlines the determination of imipramine's binding affinity for the human serotonin transporter expressed in HEK293 cells.[12]

-

Objective: To determine the inhibition constant (Ki) of imipramine for the human serotonin transporter.

-

Materials:

-

Crude membrane homogenates from HEK293 cells stably expressing hSERT.

-

Radioligand: [³H]Imipramine or [³H]Citalopram.

-

Test Compound: Imipramine hydrochloride, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent SERT inhibitor.

-

Assay Buffer: Tris-HCl buffer with appropriate salts.

-

GF/B Whatman filters, pre-soaked in 0.5% polyethylenimine.

-

-

Procedure:

-

Incubate the cell membrane homogenates with various concentrations of the radioligand to determine the Kd (dissociation constant).

-

For competitive binding, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of imipramine.

-

Incubate for a specified time (e.g., 2 hours) at room temperature to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through the GF/B filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

Cell Viability Assay (Alamar Blue)

This protocol describes the assessment of imipramine's effect on the viability of breast cancer cell lines.[4]

-

Objective: To determine the dose-dependent effect of imipramine on cell viability.

-

Materials:

-

MDA-MB-231 and MCF7 breast cancer cells.

-

Cell culture medium and supplements.

-

Imipramine stock solution.

-

Alamar Blue reagent.

-

96-well plates.

-

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with vehicle control or varying concentrations of imipramine.

-

Incubate for 96 hours.

-

Add Alamar Blue reagent to each well and incubate for a few hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to imipramine treatment.[4]

-

Objective: To determine the effect of imipramine on cell cycle progression.

-

Materials:

-

MDA-MB-231 and MCF7 cells.

-

Imipramine.

-

Phosphate-buffered saline (PBS).

-

Ethanol (for fixation).

-

Propidium Iodide (PI) staining solution containing RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with vehicle or imipramine for a specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold ethanol.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Visualizations

Imipramine has been shown to modulate several key intracellular signaling pathways in vitro.

FAK/PYK2 Signaling Pathway

Imipramine administration can induce contrasting changes in the phosphorylation of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), which are involved in neuroplasticity.[13] Chronic treatment with imipramine has been observed to decrease FAK phosphorylation while increasing PYK2 phosphorylation.[13] This can lead to an enhanced activation of PYK2, potentially as a compensatory mechanism for FAK inhibition.[13]

Caption: Imipramine's differential effect on FAK and PYK2 phosphorylation.

AKT-Mediated NF-κB Signaling Pathway

In metastatic castration-resistant prostate cancer cells (PC-3), imipramine has been shown to inhibit cell migration and invasion.[14] This effect is mediated through the downregulation of the AKT-mediated nuclear factor kappa B (NF-κB) signaling pathway.[14] Imipramine treatment leads to decreased phosphorylation of AKT, IKKα/β, IκBα, and p65, ultimately inhibiting NF-κB signaling.[14]

Caption: Imipramine's inhibition of the AKT/NF-κB pathway.

Cell Cycle Regulation

In vitro studies in breast cancer cell lines have demonstrated that imipramine can induce cell cycle arrest.[4] Treatment with imipramine leads to an increase in the proportion of cells in the G1 phase and a corresponding decrease in the S phase, indicating an inhibition of G1/S progression.[4] This is associated with the reduced expression of key cell cycle proteins such as E2F1, CDK1, and Cyclin D1.[4]

Caption: Imipramine's induction of G1 cell cycle arrest.

Conclusion

The in vitro data for imipramine reveal a complex pharmacological profile characterized by high-affinity inhibition of monoamine transporters and interactions with a broad range of other receptors. Cellular assays have demonstrated its dose-dependent effects on cell viability, proliferation, and migration across various cell types. Furthermore, mechanistic studies have begun to unravel the modulation of key signaling pathways, such as FAK/PYK2, AKT/NF-κB, and cell cycle regulation, which may underlie both its therapeutic and potential repurposing applications. The experimental protocols detailed herein provide a foundation for further investigation into the multifaceted in vitro pharmacology of imipramine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Imipramine - Wikipedia [en.wikipedia.org]

- 3. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The antidepressant imipramine inhibits breast cancer growth by targeting estrogen receptor signaling and DNA repair events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 8. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cardiac beta-adrenergic mediated chrono- and inotropic effects of imipramine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Imipramine administration induces changes in the phosphorylation of FAK and PYK2 and modulates signaling pathways related to their activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imipramine Inhibits Migration and Invasion in Metastatic Castration-Resistant Prostate Cancer PC-3 Cells via AKT-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Receptor Binding Affinity of Imipramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine (B1671792), a dibenzazepine-derived tricyclic antidepressant (TCA), exerts its therapeutic effects through a complex pharmacological profile involving interactions with multiple neurotransmitter systems. This document provides an in-depth technical overview of the receptor binding affinity of imipramine and its primary active metabolite, desipramine (B1205290). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. The guide details quantitative binding data, outlines the experimental protocols used to determine these affinities, and visualizes the key pathways and experimental workflows.

Introduction

Imipramine was one of the first TCAs to be developed and remains a benchmark compound in antidepressant research.[1] Its clinical efficacy in treating depression and other mood disorders is attributed to its ability to modulate synaptic concentrations of key neurotransmitters, primarily through the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake.[2][3] However, imipramine and its metabolite, desipramine, also exhibit significant affinity for a variety of other neurotransmitter receptors, which contributes to both their therapeutic actions and their side-effect profile.[4][5] Understanding this broad receptor binding profile is crucial for elucidating its mechanism of action and for the development of more selective and better-tolerated antidepressant medications.

Receptor Binding Profile of Imipramine and Desipramine

The following tables summarize the quantitative binding affinities (Ki values) of imipramine and its active metabolite, desipramine, for various neurotransmitter transporters and receptors. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand, with lower values indicating higher affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki in nM)

| Transporter | Imipramine | Desipramine |

| Serotonin Transporter (SERT) | 32[2] | - |

| Norepinephrine Transporter (NET) | - | - |

| Dopamine Transporter (DAT) | >10,000 | >10,000 |

Table 2: Neurotransmitter Receptor Binding Affinities (Ki in nM)

| Receptor | Imipramine | Desipramine |

| Histamine H1 | - | - |

| Muscarinic M1-M5 | - | - |

| Alpha-1 Adrenergic | - | - |

| Alpha-2 Adrenergic | - | - |

| Serotonin 5-HT2A | - | - |

| Serotonin 5-HT2C | - | - |

Note: While the initial search confirmed that tricyclic antidepressants have high affinity for these receptors, specific Ki values for imipramine and desipramine were not consistently found across the provided search snippets.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities for compounds like imipramine is predominantly achieved through competitive radioligand binding assays.[6][7][8] These assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor.[6]

Principle of Competitive Radioligand Binding Assays

Competitive binding assays measure the ability of an unlabeled test compound (e.g., imipramine) to compete with a fixed concentration of a radioactively labeled ligand (radioligand) for binding to a specific receptor.[7] The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]

General Protocol for Radioligand Binding Assay

The following is a generalized protocol for a filtration-based radioligand binding assay:

-

Membrane Preparation:

-

Tissue (e.g., rodent brain cortex) or cells expressing the target receptor are homogenized in a cold lysis buffer.[9]

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.[9]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

-

The protein concentration of the membrane preparation is determined using a standard protein assay, such as the BCA assay.[9]

-

-

Binding Incubation:

-

The assay is typically performed in a 96-well plate format.[9]

-

Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (imipramine).[7][9]

-

Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing drug).

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester, which separates the membrane-bound radioligand from the free radioligand in the solution.[7][9]

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

-

Quantification of Bound Radioactivity:

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The specific binding data is then plotted against the logarithm of the test compound concentration to generate a competition curve.

-

Non-linear regression analysis is used to determine the IC50 value from the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[9]

-

Visualizations

Imipramine's Primary Mechanism of Action

Caption: Imipramine blocks SERT and NET, increasing synaptic neurotransmitter levels.

Radioligand Binding Assay Workflow

Caption: Workflow of a typical competitive radioligand binding assay.

Conclusion

Imipramine's pharmacological profile is characterized by high affinity for the serotonin and norepinephrine transporters, which is central to its antidepressant effects. Additionally, its interactions with various other neurotransmitter receptors contribute to its overall clinical profile, including its side effects. The use of standardized and well-validated experimental protocols, such as radioligand binding assays, is essential for accurately characterizing the receptor binding affinities of imipramine and novel compounds in drug discovery and development. This technical guide provides a foundational understanding of these principles for professionals in the field.

References

- 1. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 3. Imipramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effects of antidepressants on uptake and receptor systems in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic effects of imipramine are counteracted by its metabolite, desipramine, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Early research and discovery of Azipramine

Note on Azipramine

Initial research indicates that this compound (TQ-86) is a tetracyclic antidepressant synthesized in 1976.[1] However, it was never marketed, and detailed public information regarding its early research, experimental protocols, and quantitative data is exceptionally scarce.[1][2] Given the high likelihood of a typographical error and the user's request for an in-depth technical guide, this document will focus on Imipramine (B1671792) , a pioneering and well-documented tricyclic antidepressant from the same era.

An In-depth Technical Guide on the Early Research and Discovery of Imipramine

This guide provides a comprehensive overview of the foundational research and discovery of Imipramine, the first clinically useful tricyclic antidepressant (TCA).[3] It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Serendipitous Discovery

Imipramine, initially synthesized in 1951 by the pharmaceutical company Geigy, was not the product of a targeted drug design program for depression.[4][5] The parent compound, dibenzazepine, had been synthesized as early as 1899, but its pharmacological potential remained unexplored for decades.[4] In the post-World War II era, the success of antihistamines like promethazine (B1679618) spurred the synthesis of numerous modified phenothiazines to explore their effects on the central nervous system.[3] Imipramine (coded G22355) emerged from this line of research, structurally similar to chlorpromazine (B137089) and initially investigated as a potential antihistamine, sedative, and later as an antipsychotic.[3][6]

The pivotal moment in its history came when Swiss psychiatrist Roland Kuhn tested its efficacy in patients with schizophrenia at a psychiatric hospital.[3][7] While it proved ineffective for psychosis, Kuhn observed a remarkable improvement in patients who also had symptoms of depression.[3][7] This serendipitous finding, first publicly reported in 1957, marked the discovery of the first tricyclic antidepressant and a landmark moment in psychopharmacology.[3][4] Imipramine was subsequently introduced for clinical use in Europe in 1958 and the United States in 1959 under the brand name Tofranil.[4][6]

Early Chemical Synthesis

The synthesis of Imipramine involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl). While various specific pathways exist, a common early method is described below.

Experimental Protocol: Synthesis of Imipramine

-

Starting Material: 10,11-dihydro-5H-dibenz[b,f]azepine.

-

Alkylation: The starting material is treated with 3-dimethylaminopropylchloride.

-

Base: The reaction is carried out in the presence of a strong base, such as sodium amide (NaNH₂), to deprotonate the nitrogen atom of the iminodibenzyl, facilitating the nucleophilic substitution.[8]

-

Solvent: An appropriate inert solvent is used to facilitate the reaction.

-

Purification: The resulting product, Imipramine, is then purified, often by converting it to its hydrochloride salt for better stability and solubility.

Below is a diagram illustrating the core synthetic reaction.

Caption: Core chemical reaction for the synthesis of Imipramine.

Preclinical Research and Mechanism of Action

The discovery of Imipramine's antidepressant effects preceded a full understanding of its mechanism. Early research focused on its interaction with neurotransmitter systems, which led to the formulation of the monoamine hypothesis of depression.[5][6]

Mechanism of Action: Monoamine Reuptake Inhibition

In 1959, it was observed that Imipramine potentiated the effects of noradrenaline (norepinephrine).[3] Subsequent studies by Julius Axelrod and his team revealed that TCAs block the reuptake of norepinephrine (B1679862) at nerve endings.[3] It was later discovered that Imipramine also blocks the reuptake of serotonin (B10506), with a stronger affinity for the serotonin transporter than the norepinephrine transporter.[4][9][10] By inhibiting these transporters, Imipramine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[9][11] This dual-action mechanism was a significant departure from the enzyme inhibition mechanism of the other major class of antidepressants at the time, the MAOIs.[3]

The diagram below illustrates this proposed mechanism at the neuronal synapse.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C26H26N2 | CID 65468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A brief history of antidepressant drug development: from tricyclics to beyond ketamine | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 4. Imipramine - Wikipedia [en.wikipedia.org]

- 5. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]

- 6. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The clinical discovery of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 11. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]

An In-depth Technical Guide on the Solubility and Stability of Imipramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of imipramine (B1671792), a dibenzazepine-derivative tricyclic antidepressant. A thorough understanding of its solubility and stability is critical for all stages of drug development, from formulation design to ensuring therapeutic efficacy and safety. This document compiles essential data on imipramine's solubility in various solvents and across different pH ranges, details its stability under diverse environmental conditions, and outlines the experimental methodologies for these assessments.

Imipramine Solubility

The solubility of a drug substance is a crucial determinant of its bioavailability. Imipramine is commercially available typically as its hydrochloride salt, which exhibits different solubility characteristics compared to the free base.

Imipramine hydrochloride demonstrates varied solubility depending on the solvent system. It is freely soluble in aqueous solutions and some organic solvents, which is advantageous for the preparation of liquid dosage forms and stock solutions for in vitro and in vivo studies.

Table 1: Solubility of Imipramine and its Hydrochloride Salt in Various Solvents

| Compound | Solvent | Solubility | Temperature | Reference |

| Imipramine | Water | 18.2 mg/L | 24 °C | [1] |

| Imipramine Hydrochloride | Water | Freely soluble | Not Specified | [1][2] |

| Imipramine Hydrochloride | Ethanol (~750 g/l) TS | Freely soluble | Not Specified | [2] |

| Imipramine Hydrochloride | Ethanol | ~25 mg/mL | Not Specified | [3] |

| Imipramine Hydrochloride | DMSO | ~25 mg/mL | Not Specified | [3] |

| Imipramine Hydrochloride | Dimethyl formamide | ~25 mg/mL | Not Specified | [3] |

| Imipramine Hydrochloride | Ether | Practically insoluble | Not Specified | [1][2] |

| Imipramine Hydrochloride | Chloroform | Soluble | Not Specified | [1] |

| Imipramine Hydrochloride | Acetone | Sparingly soluble | Not Specified | [1] |

| Imipramine Hydrochloride | PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [3] |

The aqueous solubility of ionizable drugs like imipramine is significantly influenced by the pH of the medium. As a weak base, the solubility of imipramine is expected to increase in acidic conditions due to the formation of the more soluble protonated form. Solutions of imipramine hydrochloride are reported to be stable at a pH range of 4-5.[1] The pH of a 1 g in 10 mL aqueous solution of imipramine hydrochloride is between 3.6 and 5.0.[2] For basic drugs, solubility is generally higher at pH values below their pKa. It's important to note that the Henderson-Hasselbalch relationship provides an estimation, but the actual pH-dependent solubility can be compound-specific.[4][5]

Imipramine Stability

The stability of a drug substance is paramount for maintaining its potency and safety profile throughout its shelf life. Imipramine is susceptible to degradation under various conditions.

Several environmental factors can influence the stability of imipramine, leading to the formation of degradation products.

Table 2: Summary of Imipramine Stability Under Various Conditions

| Condition | Observation | Remarks | Reference |

| Light | Turns yellowish or reddish on exposure. | Slight discoloration may not affect potency, but marked discoloration is associated with potency loss. Should be stored protected from light. | [1][2] |

| Humidity & Temperature | Gradually degraded on exposure to a humid atmosphere, decomposition is faster at higher temperatures. | Storage in a tightly closed container is recommended. | [2] |

| pH | Solutions are stable at pH 4-5. | [1] | |

| Formaldehyde (B43269) Solutions | Imipramine did not show significant change at any pH (3 to 11) in formaldehyde or paraformaldehyde solutions. | In contrast, its metabolite desipramine (B1205290) was unstable. | [6] |

| Storage (Solid State) | Stable for ≥ 4 years when stored at -20°C. | [3] | |

| Aqueous Solution | Aqueous solutions are not recommended for storage for more than one day. | [3] | |

| Thermal (Solid State) | Stable up to 174 °C. | [7] |

The primary degradation pathways for imipramine involve modifications to its tricyclic ring system and the dimethylaminopropyl side chain. These transformations can be initiated by hydrolysis, oxidation, and photolysis.[7][8] The major metabolic pathways in vivo, which can be indicative of chemical degradation routes, are N-demethylation to form desipramine, and hydroxylation at the 2 and 10 positions of the dibenzazepine (B1670418) ring.[9]

The following diagram illustrates the primary metabolic degradation pathways of imipramine, which are often analogous to chemical degradation pathways.

References

- 1. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability of tricyclic antidepressants in formalin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azipramine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azipramine is a tetracyclic antidepressant (TeCA) that was first synthesized and pharmacologically evaluated in 1976.[1] While it was never brought to market, its unique dihydroindolo[1,7-ab][2]benzazepine core structure represents a compelling scaffold for the exploration of novel central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of the known analogues and derivatives of this compound, with a focus on their synthesis, biological activity, and the experimental methodologies used for their evaluation.

The primary mechanism of action for many tricyclic and tetracyclic antidepressants involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3] Early preclinical screening of antidepressants often involved assessing their ability to antagonize the effects of reserpine (B192253), a drug that depletes monoamine stores and induces a state of ptosis (eyelid drooping) and hypothermia in rodents.[1][4][5][6][7] This guide will delve into the available data on this compound analogues in this context and provide detailed protocols for these foundational experiments.

Core Structure and Analogues

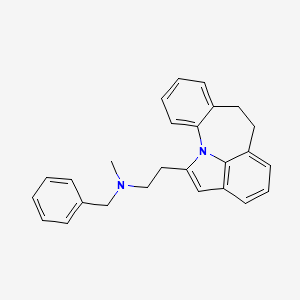

The core chemical structure of this compound is 1-[2-(N-methyl-N-benzylamino)ethyl]-6,7-dihydroindolo[1,7-ab][2]benzazepine. The key points of derivatization explored in the initial studies include modifications of the side chain attached to the dihydroindolo[1,7-ab][2]benzazepine nucleus.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its analogues from preclinical studies in mice. The primary endpoints reported are the effective dose (ED50) for the antagonism of reserpine-induced ptosis and hypothermia, and the acute toxicity (LD50).

| Compound | R group on side chain amine | Antagonism of Reserpine-Induced Ptosis (ED50, mg/kg i.p.) | Antagonism of Reserpine-Induced Hypothermia (ED50, mg/kg i.p.) | Acute Toxicity (LD50, mg/kg i.p.) |

| 1-[2-(Dimethylamino)ethyl]-6,7-dihydroindolo[1,7-ab][2]benzazepine | -CH3 | 1.6 | 1.8 | 45 |

| 1-[2-(N-Methyl-N-benzylamino)ethyl]-6,7-dihydroindolo[1,7-ab][2]benzazepine (this compound) | -CH2Ph | 0.8 | 1.2 | 50 |

| 1-[2-(N-Methyl-N-phenethylamino)ethyl]-6,7-dihydroindolo[1,7-ab][2]benzazepine | -CH2CH2Ph | 2.5 | 3.0 | 60 |

| 1-[3-(Dimethylamino)propyl]-6,7-dihydroindolo[1,7-ab][2]benzazepine | -CH3 | 1.5 | 2.0 | 55 |

Data extracted from J. Med. Chem., 1976, 19 (2), pp 208–213.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogues.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues is based on the alkylation of the dihydroindolo[1,7-ab][2]benzazepine core. While the original 1976 publication provides a concise overview, the following is a more detailed, generalized protocol based on modern and classical synthetic methods for similar heterocyclic compounds.

a) Synthesis of the Dihydroindolo[1,7-ab][2]benzazepine Core:

Modern approaches to constructing this tetracyclic system often involve multi-step sequences. One plausible route, based on related indolobenzazepine syntheses, could involve a Fischer indole (B1671886) synthesis as a key step to form the indole ring, followed by cyclization to form the azepine ring.[8][9][10]

b) Alkylation of the Core to Yield this compound Analogues:

Protocol:

-

Deprotonation: To a solution of the dihydroindolo[1,7-ab][2]benzazepine core in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation of the indole nitrogen.

-

Addition of the Alkylating Agent: Cool the reaction mixture back to 0 °C and add the desired N-substituted 2-chloroethylamine (B1212225) or 3-chloropropylamine (B7771022) derivative (e.g., N-benzyl-N-methyl-2-chloroethylamine for the synthesis of this compound) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vivo Pharmacological Screening

The following protocols are based on standard methods for assessing antidepressant activity in rodents.

a) Antagonism of Reserpine-Induced Ptosis in Mice:

Objective: To evaluate the ability of a test compound to reverse the eyelid drooping (ptosis) induced by reserpine.

Protocol:

-

Animals: Use male albino mice weighing 20-25 g. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before the experiment.

-

Drug Administration:

-

Administer the test compound (this compound analogue) or vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80) intraperitoneally (i.p.).

-

One hour after the administration of the test compound, inject all mice (except for a saline control group) with reserpine (2 mg/kg, i.p.).

-

-

Observation: Observe the mice for ptosis at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the reserpine injection.

-

Scoring: Score the degree of ptosis for each eye on a scale of 0 to 4, where 0 represents eyes fully open and 4 represents eyes fully closed. A total score per mouse can range from 0 to 8.

-

Data Analysis: Calculate the mean ptosis score for each treatment group at each time point. Determine the dose of the test compound that produces a 50% reduction in the maximal ptosis score (ED50) using a suitable statistical method like probit analysis.

b) Antagonism of Reserpine-Induced Hypothermia in Mice:

Objective: To assess the ability of a test compound to prevent the drop in body temperature induced by reserpine.

Protocol:

-

Animals and Housing: Use male albino mice as described in the ptosis protocol.

-

Baseline Temperature: Measure the rectal temperature of each mouse using a digital thermometer with a lubricated probe before any drug administration.

-

Drug Administration:

-

Administer the test compound or vehicle i.p.

-

One hour later, administer reserpine (2 mg/kg, i.p.) to all mice except the saline control group.

-

-

Temperature Measurement: Measure the rectal temperature of each mouse at regular intervals (e.g., 60, 120, and 180 minutes) after the reserpine injection.[11]

-

Data Analysis: Calculate the mean change in rectal temperature from baseline for each treatment group. Determine the ED50 of the test compound for the antagonism of the hypothermic effect of reserpine.

In Vitro Mechanistic Assays

a) Monoamine Oxidase (MAO) Inhibition Assay:

Objective: To determine if a test compound inhibits the activity of MAO-A or MAO-B, enzymes involved in the breakdown of monoamine neurotransmitters.[2][12][13][14][15]

Protocol (Fluorometric Method):

-

Reagents and Materials:

-

Human recombinant MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine (B1673886) or p-tyramine).[13][14]

-

Fluorescent probe (e.g., a reagent that reacts with hydrogen peroxide, a byproduct of the MAO reaction).

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).[13]

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

96-well black microplates.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

To the wells of the microplate, add the test compound dilutions, vehicle control, and positive controls.

-

Add the MAO enzyme to all wells except for a no-enzyme control.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the substrate and fluorescent probe mixture.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

b) Neurotransmitter Transporter Binding Assay:

Objective: To measure the affinity of a test compound for the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][16][17][18][19]

Protocol (Radioligand Binding):

-

Materials:

-

Cell membranes prepared from cells expressing human SERT or NET.

-

Radioligand specific for the transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET).

-

Non-labeled selective inhibitors for determining non-specific binding (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Assay Procedure:

-

In test tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

-

For determining non-specific binding, use a high concentration of the non-labeled inhibitor.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.

-

Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis and evaluation of this compound analogues.

Caption: Proposed mechanism of this compound analogue antagonism of reserpine effects.

References

- 1. Basic derivatives of 6,7-dihydroindolo(1,7-ab)(1) benzazepine and 6H-indolo(7,1-cd)(1,5) benzoxazepine as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism of reserpine-induced hypothermia in mice by some beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Reversal of reserpine-induced ptosis in the mouse by alpha-adrenoceptor-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reserpine-induced hypothermia and its reversal by dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ready access to 7,8-dihydroindolo[2,3- d][1]benzazepine-6(5 H)-one scaffold and analogues via early-stage Fischer ring-closure reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. evotec.com [evotec.com]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. moleculardevices.com [moleculardevices.com]

Methodological & Application

Application Notes and Protocols for Azipramine Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Azipramine, a tricyclic antidepressant, in rodent models for preclinical research in depression and related affective disorders. The protocols and data presented are synthesized from established methodologies to ensure reproducibility and translational relevance.

Mechanism of Action

This compound, structurally and functionally similar to Imipramine (B1671792), is a tricyclic antidepressant (TCA).[1] Its primary mechanism of action involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[2][4] While its affinity is higher for the serotonin transporter, its active metabolite, desipramine (B1205290), shows a greater affinity for the norepinephrine transporter.[3][4] Chronic administration can lead to downstream neuroadaptive changes, including alterations in receptor sensitivity and activation of intracellular signaling pathways that are believed to contribute to its therapeutic effects.[5][6]

Signaling Pathways

The therapeutic effects of this compound are mediated through complex intracellular signaling cascades. A primary pathway involves the activation of G-protein coupled receptors by increased synaptic serotonin and norepinephrine. This can lead to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6] BDNF signaling through its receptor, TrkB, activates further downstream pathways, such as the Akt and ERK pathways, which are crucial for neuronal survival, neurogenesis, and synaptic plasticity.[7][8]

Quantitative Data Summary

The following tables summarize common dosage and administration parameters for this compound (Imipramine) in rodent models.

Table 1: Dosage and Administration Routes for this compound (Imipramine) in Rodents

| Species | Administration Route | Dosage Range (mg/kg) | Vehicle | Typical Frequency | Reference(s) |

| Rat | Intraperitoneal (i.p.) | 10 - 30 | 0.9% Saline | Once daily | [9][10][11] |

| Rat | Oral Gavage (p.o.) | 10 - 20 | 0.9% Saline | Once daily | [9] |

| Rat | Intravenous (i.v.) | 10 | Not specified | Single or multiple doses | [12] |

| Mouse | Intraperitoneal (i.p.) | 8 - 64 | Not specified | Single dose, 30 min before test | [13] |

| Mouse | Oral (in food pellets) | 7 | Custom food pellets | Chronic (4 weeks) | [14] |

Table 2: Pharmacokinetic Parameters of Imipramine in Rats

| Parameter | Value | Condition | Reference(s) |

| Peak Plasma Concentration | 2-6 hours post-oral administration | Not specified | [15] |

| Active Metabolite | Desmethylimipramine (DMI) | - | [15][16] |

| Brain vs. Plasma Levels | Higher in brain than plasma | Multiple i.v. administration | [12] |

| Accumulation | DMI accumulates in plasma and brain with chronic dosing | Chronic i.p. or i.v. | [12][17] |

Table 3: Common Behavioral Tests and Expected Outcomes with this compound (Imipramine)

| Test | Animal Model | Typical Dose (mg/kg) | Expected Outcome | Reference(s) |

| Forced Swim Test (FST) | Rat/Mouse | 10 - 30 (Rat), 8 - 32 (Mouse) | Decreased immobility time, increased climbing/swimming | [10][13][18] |

| Tail Suspension Test (TST) | Mouse | 8 - 64 | Decreased immobility time | [13][19] |

| Sucrose (B13894) Preference Test | Rat/Mouse | 10 - 20 | Increased preference for sucrose solution | [9] |

| Open Field Test (OFT) | Rat/Mouse | Varies | No significant change in locomotor activity (control for FST/TST) | [9] |

Experimental Protocols

This protocol is designed to assess the acute antidepressant-like effects of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

This compound hydrochloride

-

Sterile 0.9% NaCl (saline) solution

-

Forced swim apparatus: A transparent plastic cylinder (40-50 cm high, 20-24 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video recording equipment and analysis software (optional, but recommended for unbiased scoring)

Procedure:

-

Animal Acclimation: House rats individually for at least one week before the experiment with ad libitum access to food and water under a 12-h light/dark cycle.[9]

-

Drug Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline on the day of the experiment. A common dose is 30 mg/kg.[10]

-

Pre-swim Session (Day 1): Place each rat individually into the swim cylinder for a 10-15 minute pre-swim session. This is to induce a baseline level of behavioral despair. After the session, remove the rats, dry them with a towel, and return them to their home cages.[10]

-

Drug Administration (Day 2): 23 hours after the pre-swim session, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle (saline) to the respective groups.[10]

-

Test Session (Day 2): One hour after the injection, place the rats back into the swim cylinder for a 5-6 minute test session.[10][20] The session should be video recorded.

-

Behavioral Scoring: An observer blinded to the treatment conditions should score the last 4 minutes of the test session for the following behaviors:

-

Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

-

Climbing: Active upward-directed movements of the forepaws along the side of the cylinder.

-

Swimming: Active swimming movements throughout the cylinder.

-

-

Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility is indicative of an antidepressant-like effect.

This protocol evaluates the efficacy of chronic this compound treatment in reversing stress-induced anhedonia.

Materials:

-

Male Wistar rats

-

This compound hydrochloride

-

Sterile 0.9% NaCl (saline)

-

Various stressors (e.g., cage tilt, soiled cage, food/water deprivation, overnight illumination).[9]

-

Sucrose preference test apparatus (two bottles, one with 1% sucrose solution, one with tap water).

Experimental Workflow:

Procedure:

-

Acclimation and Baseline: Acclimate rats for one week. During this time, conduct a baseline sucrose preference test to ensure no pre-existing differences between groups.

-

CUMS Induction (3 weeks): Expose the CUMS group to a varying sequence of mild, unpredictable stressors daily.[9] The control group is handled daily but not exposed to stressors.

-

Example Stressors: 24h food deprivation, 24h water deprivation, 45° cage tilt, soiled cage (250ml water in bedding), overnight illumination.[9]

-

-

Treatment Period (4 weeks): Continue the CUMS protocol. Begin daily administration of this compound (e.g., 10-20 mg/kg, i.p.) or vehicle to the respective CUMS and control groups.[9]

-

Groups:

-

Control + Vehicle

-

CUMS + Vehicle

-

CUMS + this compound

-

-

-

Sucrose Preference Test (Weekly): Monitor anhedonia by conducting a weekly sucrose preference test. This involves presenting the rats with two pre-weighed bottles, one with 1% sucrose solution and one with water, for a 24-hour period. The position of the bottles should be swapped after 12 hours to avoid place preference.

-

Data Analysis: Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100. A significant increase in sucrose preference in the CUMS + this compound group compared to the CUMS + Vehicle group indicates a reversal of anhedonia.

Important Considerations

-

Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[21]

-

Strain and Sex Differences: The pharmacokinetic and behavioral effects of this compound can be influenced by the rodent strain, sex, and age.[17] These factors should be considered in the experimental design and reported in any publications.

-

Route of Administration: The choice of administration route can impact the pharmacokinetic profile of the drug. Intraperitoneal injection provides rapid systemic availability, while oral administration (gavage or in food) can be used for chronic dosing to reduce handling stress.[14][21]

-

Time of Administration: The antidepressant effects of imipramine can be influenced by the time of day it is administered, with morning administration showing greater efficacy in some studies.[10][22]

-

Metabolism: this compound is extensively metabolized in the liver, primarily to desipramine, which is also pharmacologically active.[15] This should be considered when interpreting results, as the observed effects may be due to the parent compound, its metabolite, or both.

References

- 1. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Imipramine - Wikipedia [en.wikipedia.org]

- 4. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 5. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. air.unimi.it [air.unimi.it]

- 9. benchchem.com [benchchem.com]

- 10. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different effects of amitriptyline and imipramine on the pharmacokinetics and metabolism of perazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of imipramine after single and multiple intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Species and dose differences in the accumulation of imipramine by mammalian lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of imipramine are affected by age and sex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Recent Progress in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Imipramine by HPLC

A Note on the Analyte: Initial searches for "Azipramine" indicate that it is a tetracyclic antidepressant synthesized in 1976 but was never commercially marketed[1]. Consequently, there is a notable absence of published and validated High-Performance Liquid Chromatography (HPLC) methods for its quantification in scientific literature. It is possible that the intended analyte was Imipramine (B1671792) , a widely used tricyclic antidepressant for which numerous HPLC methods have been developed and validated. This document will, therefore, provide detailed application notes and protocols for the quantification of Imipramine.

Introduction

Imipramine is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder and other conditions like anxiety and panic disorder[2][3]. Accurate and reliable quantification of Imipramine and its active metabolite, desipramine, in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring (TDM)[2][4]. HPLC, coupled with various detectors, is a powerful and widely used technique for this purpose due to its high sensitivity, selectivity, and precision[4][5]. This application note details robust HPLC methods for the determination of Imipramine.

Principles of HPLC for Imipramine Analysis

Reverse-phase HPLC (RP-HPLC) is the most common technique for Imipramine analysis. The separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase. The components of the sample interact differently with the stationary phase, leading to their separation based on their physicochemical properties[4]. Detection is commonly performed using Ultraviolet (UV) spectroscopy, though more sensitive methods like fluorescence or mass spectrometry (MS) are also employed, especially for low concentrations in biological fluids[6][7].

Summarized HPLC Methods for Imipramine Quantification

The following tables summarize various validated HPLC methods for the quantification of Imipramine in different matrices.

Table 1: HPLC Chromatographic Conditions for Imipramine Quantification

| Parameter | Method 1: Imipramine in Human Plasma[6] | Method 2: Imipramine & Diazepam in Tablets[7] | Method 3: Imipramine & Intermediates in API[8] | Method 4: Imipramine & Desipramine in Serum[9] |

| HPLC System | HPLC with UV detector | RP-HPLC with UV detector | Waters Alliance 2695 with 2489 UV detector | UPLC-MS/MS |

| Column | µ-Bondapak C18 | Chromosil C18 | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) | Poroshell 120 EC-C18 (3.0 mm x 50 mm, 2.7 µm) |

| Mobile Phase | 0.01 M Sodium hydrogen phosphate:Acetonitrile (60:40 v/v), pH 3.5 | Methanol:Water:0.1M Sodium Acetate (30:50:20 v/v/v) | A: 0.1% OPA (pH 3.2), B: Acetonitrile (Gradient) | A: 0.01% formic acid in water (2 mmol/ml ammonium (B1175870) acetate), B: Methanol (Gradient) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | 0.45 mL/min |

| Detection | UV at 251 nm | UV at 243 nm | UV at 220 nm | Positive Ion ESI-MS/MS |

| Injection Volume | Not Specified | 20 µL | 10 µL | 5 µL |

| Retention Time | 4.3 min | 3.33 min | Not Specified | < 8 min (for 20 antidepressants) |

| Internal Standard | Trimipramine | Not Specified | Not Applicable | Mixture of internal standards |

Table 2: Method Validation Parameters for Imipramine Quantification

| Parameter | Method 1: Human Plasma (LLE-UV)[6] | Method 2: Tablets (RP-HPLC UV)[10] | Method 3: Mouse Serum (UHPLC-Q-TOF-MS)[10] | Method 4: Human Serum (UPLC-MS/MS)[9] |

| Linearity Range | 3-40 ng/mL | 25-150 µg/ml | 5.0–1,000.0 ng/mL | Covers anticipated clinical blood concentrations |

| Correlation Coeff. (r²) | >0.99 | 0.999 | >0.99 | Strong linear relationship reported |

| LOD | Not Specified | 0.03 µg/ml | Not Specified | Not Specified |

| LOQ | 3 ng/mL | 0.1 µg/ml | 5.0 ng/mL | Not Specified |

| Accuracy (% Recovery) | 85 ± 5% | 100.95-101.52% | 93.6-106.6% | 90.3-114.3% |

| Precision (% RSD) | Not Specified | <2% (Intra- & Interday) | Intra: 2.2–3.6%, Inter: 2.6–5.0% | Intra: 100.1-112.3%, Inter: 100.4-112.6% |

Experimental Protocols

Protocol 1: Quantification of Imipramine in Human Plasma by HPLC-UV

This protocol is based on a method involving liquid-liquid extraction (LLE) for sample cleanup, providing a sensitive assay using a standard UV detector[6].

A. Materials and Reagents

-

Imipramine Hydrochloride (Reference Standard)

-

Trimipramine (Internal Standard)

-

Acetonitrile and Methanol (HPLC Grade)

-

Sodium Hydrogen Phosphate

-

Hexane and Isoamyl Alcohol (Analytical Grade)

-

Human Plasma (drug-free)

-

0.1 M Hydrochloric Acid

-

Deionized Water

B. Instrumentation

-

HPLC system with a UV detector

-

µ-Bondapak C18 column or equivalent

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

C. Standard and Sample Preparation Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Imipramine - Wikipedia [en.wikipedia.org]

- 3. Imipramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 5. medmedchem.com [medmedchem.com]

- 6. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. This compound | C26H26N2 | CID 65468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Azipramine in Neuropharmacology Research: Application Notes and Protocols

Note: Initial searches for "Azipramine" did not yield any relevant results, suggesting a possible misspelling. Based on the context of neuropharmacology research, this document will focus on Imipramine (B1671792) , a well-established tricyclic antidepressant with extensive research in this field.

Application Notes

Introduction

Imipramine is a tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder and other psychiatric conditions for decades.[1][2] Its neuropharmacological profile is characterized by its ability to modulate the levels of key neurotransmitters in the brain, primarily serotonin (B10506) and norepinephrine (B1679862).[1][2][3] This document provides an overview of its mechanism of action, applications in research, and relevant experimental protocols.

Mechanism of Action

Imipramine's primary mechanism of action involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2][3][4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), imipramine increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[1][4][5] Imipramine is a tertiary amine TCA and exhibits a stronger affinity for the serotonin transporter compared to the norepinephrine transporter.[2] Its active metabolite, desipramine, is more selective for the norepinephrine transporter.[2]